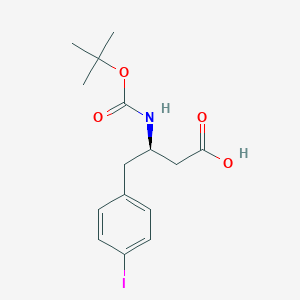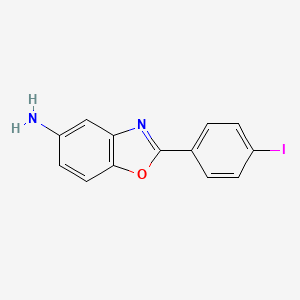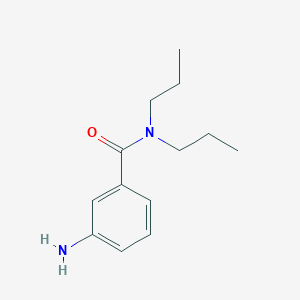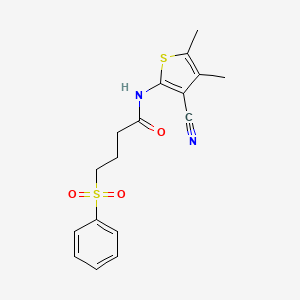![molecular formula C21H21Cl3FN3O2S B2411530 2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1351594-58-5](/img/structure/B2411530.png)
2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial and Antimycobacterial Activity
Research has demonstrated that benzothiazole derivatives possess significant pharmacological properties, including antimicrobial and antimycobacterial activities. A study highlighted the synthesis of fluoro-substituted sulphonamide benzothiazole compounds, showcasing their potential as antimicrobial agents (V. Jagtap et al., 2010). Another research found that fluorinated benzothiazolo imidazole compounds exhibited promising antimycobacterial activity, indicating their potential in combating microbial infections (B. Sathe et al., 2011).
Anti-Inflammatory and Analgesic Properties
Novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities. These findings suggest the therapeutic potential of benzothiazole derivatives in managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Fluorogenic Properties for Metal Ion Detection
The development of fluorogenic chemodosimeters derived from benzothiazole for selective and sensitive detection of Hg2+ ions highlights the compound's application in environmental monitoring and safety (K. Song et al., 2006).
Gastrokinetic Activity
Benzamide derivatives containing a morpholinylmethyl group have been evaluated for their gastrokinetic activity, indicating the compound's potential in enhancing gastric emptying and its application in gastrointestinal motility disorders (S. Kato et al., 1992).
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation . Among the series of similar compounds, those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in the mediation of pain, fever, and inflammation .
Pharmacokinetics
Benzothiazole derivatives are known for their good bioavailability and ability to cross biological membranes . .
Result of Action
The molecular and cellular effects of the compound’s action result in anti-inflammatory activity . By inhibiting the COX enzymes and subsequently reducing the production of prostaglandins, the compound helps to alleviate inflammation . In fact, certain derivatives of this compound have demonstrated excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .
properties
IUPAC Name |
2-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-6-fluoro-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2FN3O2S.ClH/c1-13-11-14(22)12-17-19(13)25-21(30-17)27(6-5-26-7-9-29-10-8-26)20(28)18-15(23)3-2-4-16(18)24;/h2-4,11-12H,5-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGYBDQSRQKJAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(C=CC=C4Cl)F)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


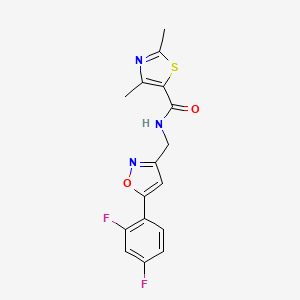
![4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2411451.png)
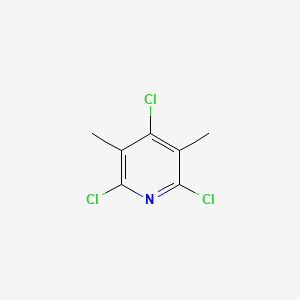
![N-1,3-benzodioxol-5-yl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2411457.png)
![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)
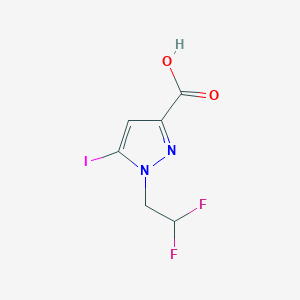
![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)
